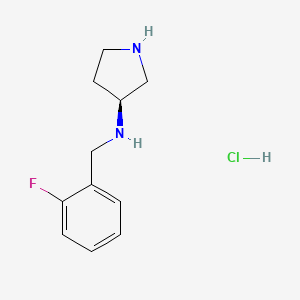

(2-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride

Description

(2-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride is a chiral amine hydrochloride salt featuring a benzyl group substituted with a fluorine atom at the ortho position, linked to an (S)-configured pyrrolidin-3-yl-amine moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

(3S)-N-[(2-fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2.ClH/c12-11-4-2-1-3-9(11)7-14-10-5-6-13-8-10;/h1-4,10,13-14H,5-8H2;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAVTLAHGLIUIQ-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NCC2=CC=CC=C2F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1NCC2=CC=CC=C2F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261233-07-1 | |

| Record name | 3-Pyrrolidinamine, N-[(2-fluorophenyl)methyl]-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261233-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-aminobutyric acid derivative.

Introduction of the 2-Fluorobenzyl Group: The 2-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride and the pyrrolidine ring.

Formation of the Amine Hydrochloride: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(2-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Chemical Biology: It serves as a probe to study biochemical pathways and molecular mechanisms.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of (2-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine Hydrochloride and Analogs

Key Observations:

Substituent Effects: Fluoro vs. Positional Isomerism: Ortho-fluoro substitution (as in the target compound) may sterically hinder receptor binding compared to para-chloro analogs, which exhibit better alignment with hydrophobic pockets .

Fluoro-pyrimidine hybrids (e.g., (S)-5-Fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride) are explored as kinase inhibitors or antiviral agents .

Formulation Challenges :

- Several analogs (e.g., (2-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride ) are discontinued due to instability or synthesis difficulties .

Research Findings and Implications

- Stereochemical Specificity : The (S)-configuration in pyrrolidine derivatives is critical for binding to chiral targets, such as GPCRs involved in neurotransmitter signaling .

- Halogen Synergy : Dual halogenation (e.g., 2-chloro-6-fluoro) in (2-Chloro-6-fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride may balance lipophilicity and polarity, optimizing blood-brain barrier penetration .

- Regulatory Considerations: Pharmacopeial standards (e.g., USP monographs) emphasize the need for rigorous identification methods (e.g., IR, LC retention time) for hydrochloride salts, as seen in gemcitabine and loperamide monographs .

Biological Activity

Overview

(2-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride is a synthetic compound characterized by its unique structural features, including a pyrrolidine ring and a 2-fluorobenzyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include interactions with various molecular targets, such as enzymes and receptors. This article presents a comprehensive review of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may function as an inhibitor or activator , modulating the activity of enzymes or receptors involved in various biochemical pathways. The presence of the fluorine atom enhances its lipophilicity and binding affinity, which can influence its pharmacological properties significantly .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antibacterial and antifungal activities. A study evaluating various pyrrolidine derivatives found that certain modifications, particularly halogen substitutions, significantly enhance antimicrobial efficacy. For instance, compounds with electron-withdrawing groups demonstrated improved inhibition against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Name | MIC (µM) against Bacteria | MIC (µM) against Fungi |

|---|---|---|

| This compound | 4.69 - 156.47 (various strains) | 16.69 - 222.31 (C. albicans) |

| 2-Chloro-benzyl-(S)-pyrrolidin-3-yl-amine | 5.64 - 77.38 (S. aureus) | Not evaluated |

| 1,3-Dipyrrolidino benzene | No activity | Not evaluated |

MIC: Minimum Inhibitory Concentration

Neuropharmacological Effects

The compound's structural characteristics suggest potential applications in treating neurological disorders. Similar compounds have been explored for their effects on neurotransmitter systems, indicating that this compound may influence serotonin and dopamine pathways, contributing to its therapeutic profile.

Case Studies

- Study on Antibacterial Activity : A study conducted on a series of pyrrolidine derivatives demonstrated that the introduction of halogen atoms significantly affected antibacterial potency. The results indicated that compounds with fluorine substitutions showed enhanced activity against resistant bacterial strains, highlighting their potential as new antimicrobial agents .

- Neuropharmacological Research : In an investigation into the effects of pyrrolidine derivatives on neurotransmitter reuptake mechanisms, it was found that certain derivatives exhibited selective serotonin reuptake inhibition. This suggests that this compound could play a role in the development of antidepressant medications .

Q & A

Q. What are the established synthetic routes for (2-Fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride, and how can enantiomeric purity be ensured?

Answer: The compound is typically synthesized via a multi-step process:

Core Structure Formation : The (S)-pyrrolidin-3-yl-amine core is prepared using chiral resolution or asymmetric synthesis. For example, tert-butyloxycarbonyl (Boc)-protected pyrrolidine derivatives can be deprotected using HCl/dioxane to yield the hydrochloride salt .

Benzylation : The 2-fluoro-benzyl group is introduced via nucleophilic substitution or reductive amination. A patent method for analogous compounds uses benzyl halides or aldehydes in the presence of a reducing agent (e.g., NaBH4) .

Salt Formation : The free base is treated with HCl in a polar solvent (e.g., ethanol) to form the hydrochloride salt.

Q. Enantiomeric Purity :

- Chiral HPLC with columns like Chiralpak IA/IB is used to confirm enantiopurity.

- Asymmetric Catalysis : Employ chiral catalysts (e.g., Ru-BINAP complexes) during key steps to minimize racemization .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the 2-fluoro-benzyl group and stereochemistry of the pyrrolidine ring.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHClFN) and detects impurities.

- X-ray Crystallography : Resolves absolute stereochemistry for crystalline intermediates .

- Polarimetry : Measures optical rotation to verify enantiomeric excess (>99% for (S)-configuration) .

Q. How does the 2-fluoro substitution on the benzyl group influence reactivity in downstream modifications?

Answer: The 2-fluoro group:

- Electron-Withdrawing Effect : Activates the benzyl position for electrophilic substitutions (e.g., nitration, halogenation).

- Steric Hindrance : Limits reactivity at the ortho position, directing modifications to the para or meta positions.

- Hydrogen Bonding : Fluorine can participate in weak hydrogen bonds, affecting ligand-receptor interactions in biological studies .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis while maintaining stereochemical integrity?

Answer:

- Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to minimize side reactions.

- Temperature Control : Maintain low temperatures (−20°C to 0°C) during benzylation to prevent racemization.

- Catalytic Systems : Optimize Pd/C or Ni catalysts for hydrogenation steps to achieve >90% yield .

- Process Monitoring : Implement in-line FTIR or Raman spectroscopy to track reaction progress and intermediates .

Q. How should researchers address contradictory biological activity data in receptor-binding assays?

Answer: Contradictions may arise from:

- Assay Variability : Standardize assay conditions (e.g., buffer pH, temperature) across studies.

- Stereochemical Effects : Confirm the (S)-configuration via X-ray or NOESY NMR, as minor enantiomers can antagonize activity .

- Metabolite Interference : Use LC-MS to rule out degradation products in cell-based assays.

Case Study : A fluorobenzyl-pyrrolidine analog showed conflicting IC values (10 nM vs. 1 µM) in dopamine receptor studies. Resolution involved verifying enantiopurity and using a radioligand binding assay with purified receptors .

Q. What strategies are recommended for derivatizing this compound to explore structure-activity relationships (SAR)?

Answer:

- Position-Specific Modifications :

- Pyrrolidine Ring : Introduce substituents at the 2-position to alter steric bulk.

- Benzyl Group : Replace fluorine with other halogens (Cl, Br) or electron-donating groups (OMe) to modulate electronic effects.

- Functionalization :

- Amide Coupling : React the amine with carboxylic acids using EDC/HOBt.

- Suzuki-Miyaura Cross-Coupling : Attach aryl/heteroaryl groups to the benzyl ring .

Q. What are the key considerations for designing stability studies under physiological conditions?

Answer:

- pH Stability : Test solubility and degradation in buffers (pH 1.2–7.4) simulating gastrointestinal and plasma environments.

- Oxidative Stress : Expose to HO or liver microsomes to identify vulnerable sites (e.g., pyrrolidine ring oxidation).

- Light Sensitivity : Store samples in amber vials if the fluorobenzyl group undergoes photodegradation .

Q. Methodology :

Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks.

Analytical Monitoring : Use UPLC-MS to quantify degradation products (e.g., deaminated or hydrolyzed species).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.